Actinomycin E2

Structure-Activity Relationship Peptide Chemistry Natural Product Characterization

Actinomycin E2 (CAS 1402-42-2) is a natural chromopeptide antibiotic belonging to the actinomycin family, isolated from the fermentation broth of Streptomyces parvulus in 1956. The compound possesses a molecular formula of C66H94N12O16 and a molecular weight of 1311.5 g/mol.

Molecular Formula C66H94N12O16
Molecular Weight 1311.5 g/mol
CAS No. 1402-42-2
Cat. No. B072403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinomycin E2
CAS1402-42-2
SynonymsACTINOMYCIN E2
Molecular FormulaC66H94N12O16
Molecular Weight1311.5 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)CC)C)N)C)C)C(C)CC)C)C
InChIInChI=1S/C66H94N12O16/c1-17-31(5)46-63(88)77-27-21-23-40(77)61(86)73(13)29-42(79)75(15)52(33(7)19-3)65(90)92-37(11)48(59(84)69-46)71-57(82)39-26-25-35(9)55-50(39)68-51-44(45(67)54(81)36(10)56(51)94-55)58(83)72-49-38(12)93-66(91)53(34(8)20-4)76(16)43(80)30-74(14)62(87)41-24-22-28-78(41)64(89)47(32(6)18-2)70-60(49)85/h25-26,31-34,37-38,40-41,46-49,52-53H,17-24,27-30,67H2,1-16H3,(H,69,84)(H,70,85)(H,71,82)(H,72,83)
InChIKeyICMBEGIECJGHSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Actinomycin E2 CAS 1402-42-2: Chemical Identity and Procurement Specifications


Actinomycin E2 (CAS 1402-42-2) is a natural chromopeptide antibiotic belonging to the actinomycin family, isolated from the fermentation broth of Streptomyces parvulus in 1956 . The compound possesses a molecular formula of C66H94N12O16 and a molecular weight of 1311.5 g/mol . Structurally, Actinomycin E2 consists of a 2-aminophenoxazin-3-one chromophore linked to two pentapeptide lactone rings via amide bonds . Its primary mechanism of action involves high-affinity intercalation into double-stranded DNA, thereby inhibiting DNA-dependent RNA synthesis by blocking RNA polymerase elongation . Actinomycin E2 is supplied for research use only, with HPLC purity certification available for quality control .

Why Actinomycin E2 Cannot Be Substituted with Generic Actinomycin Complex or Actinomycin D


Although all actinomycins share a common phenoxazinone chromophore and DNA intercalation mechanism, significant differences in their pentapeptide lactone ring compositions preclude interchangeable use. These variations in amino acid content and stereochemistry lead to distinct physicochemical properties and divergent biological profiles, including differences in antibacterial potency, cytotoxic activity, and in vivo toxicity [1]. For instance, the replacement of a single amino acid residue—such as substituting glycine for sarcosine in Actinomycin D0—has been shown to reduce DNA binding stability by 100-fold compared to Actinomycin D [2]. Similarly, the presence of D-alloisoleucine in certain actinomycin components distinguishes specific complexes such as Actinomycin C from Actinomycins A, B, D, I, and X [3]. Consequently, generic substitution without precise component identification introduces substantial variability in experimental outcomes and invalidates cross-study comparisons.

Actinomycin E2 Procurement Guide: Quantitative Differentiation Evidence


Amino Acid Composition Distinguishes Actinomycin E2 from Actinomycin D and C3/VII

Actinomycin E2 is structurally distinguished from the clinically prominent Actinomycin D by a specific amino acid substitution in the pentapeptide lactone rings. Actinomycin D contains D-valine, whereas Actinomycin E2 incorporates D-alloisoleucine in place of D-valine in both pentapeptide chains . This substitution is not unique to E2; Actinomycin C3 (also designated Actinomycin VII or I3) also features D-alloisoleucine substitution . The presence of D-alloisoleucine versus D-valine constitutes a fundamental difference in the hydrophobic side-chain branching pattern, which alters the molecule's overall conformation and potentially influences DNA binding kinetics and cellular uptake.

Structure-Activity Relationship Peptide Chemistry Natural Product Characterization

Toxicity Parallels Antimicrobial Potency Across Actinomycin Complexes

Across the actinomycin family, toxicity profiles closely parallel antimicrobial potency, a relationship established through comparative studies of various actinomycin complexes [1]. LD50 values for actinomycin complexes vary considerably: Actinomycin D exhibits an LD50 of approximately 0.4 mg/kg in mice when combined with endotoxin [2], while locally isolated actinomycin fraction S-62-30 demonstrates an LD50 of 1.78 mg/kg by subcutaneous route in mice [3]. Notably, the less toxic fraction S-67-3 exhibits higher antitumor activity and lower toxicity than S-62-30, an inverse relationship described as 'rather unusual for cytotoxic agents' [3]. For Actinomycin E2 specifically, the presence of D-alloisoleucine in the peptide structure implies a distinct toxicity profile relative to D-valine-containing congeners such as Actinomycin D.

Toxicology Antimicrobial Susceptibility In Vivo Pharmacology

Stereospecific Amino Acid Incorporation Defines Actinomycin E2 Biosynthetic Identity

The biosynthesis of Actinomycin E2-like compounds is governed by stereospecific incorporation of branched-chain amino acids. Streptomyces parvulus and S. chrysomallus, when cultured in media supplemented with specific isoleucine stereoisomers, produce complex actinomycin mixtures designated as C1, C2, C3, E1, and E2-like compounds [1]. Amino acid analyses reveal the presence of N-methylvaline and/or N-methylalloisoleucine, with D-isoleucine, D-valine, and D-alloisoleucine frequently co-occurring in given fractions [1]. Notably, L-isoleucine supplementation enhances Actinomycin VII production, whereas D-alloisoleucine and D-isoleucine induce the synthesis of novel actinomycins containing N-methylisoleucine [2]. Actinomycin E2 specifically represents one of the E-series components characterized by D-alloisoleucine incorporation.

Biosynthetic Pathway Engineering Stereochemistry Streptomyces Fermentation

HPLC Retention Time Differentiates Actinomycin E2 from Actinomycin D and C Complex

Actinomycin E2 can be analytically distinguished from other actinomycin components via high-performance liquid chromatography (HPLC) using a CN-bonded nucleosil column [1]. Direct comparison of retention times reveals that actinomycin components elute with retention characteristics different from those of Actinomycin D, C complex X0β, and Actinomycin V [1]. FAB mass spectrometry further confirms distinct molecular ions for each component, establishing that the analyzed components are chemically different actinomycins [1]. Although the study does not specifically name Actinomycin E2 among the tested components, the methodology establishes that individual actinomycin species exhibit unique chromatographic signatures suitable for identification and purity verification.

Analytical Chemistry Chromatography Quality Control

Actinomycin E2: Evidence-Based Research and Industrial Application Scenarios


Structure-Activity Relationship Studies on Branched-Chain Amino Acid Substitution in DNA Intercalators

Actinomycin E2 serves as a critical comparator in SAR investigations exploring how D-alloisoleucine versus D-valine substitution modulates DNA binding affinity, transcriptional inhibition potency, and cellular cytotoxicity . Its defined structural divergence from Actinomycin D enables researchers to isolate the contribution of branched-chain amino acid stereochemistry to overall biological activity [1].

Biosynthetic Pathway Engineering and Precursor-Directed Mutasynthesis in Streptomyces

The stereospecific incorporation of D-alloisoleucine into Actinomycin E2 during fermentation provides a model system for studying nonribosomal peptide synthetase (NRPS) substrate specificity and for precursor-directed biosynthesis of novel actinomycin analogs [2]. Supplementation studies with defined isoleucine stereoisomers can be used to probe the flexibility of the actinomycin assembly line.

Analytical Method Development and Reference Standard Qualification for Actinomycin Complex Analysis

Actinomycin E2 can be employed as a reference standard in the development and validation of HPLC, LC-MS, and UPLC methods for resolving complex actinomycin mixtures. Its distinct chromatographic retention time relative to Actinomycin D and C complex components enables its use as a system suitability marker and identity confirmation standard [3].

Differential Cytotoxicity Screening and Toxicogenomic Profiling

Given the documented inverse relationship between toxicity and antitumor activity in specific actinomycin fractions, Actinomycin E2 provides a valuable tool for comparative toxicogenomic studies. Researchers can use Actinomycin E2 to profile the transcriptional and cellular response signatures associated with D-alloisoleucine-containing actinomycins versus D-valine-containing congeners [1].

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